molecular formula C13H13NO2S B2772949 Ethyl 3-amino-4-phenylthiophene-2-carboxylate CAS No. 156424-61-2

Ethyl 3-amino-4-phenylthiophene-2-carboxylate

Cat. No.: B2772949
CAS No.: 156424-61-2
M. Wt: 247.31
InChI Key: MPAJUMNFVHZVKL-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-phenylthiophene-2-carboxylate: is an organic compound with the molecular formula C13H13NO2S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-4-phenylthiophene-2-carboxylate typically involves the reaction of ethyl 3-oxo-4-phenylthiophene-2-carboxylate with ammonia or an amine under suitable conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-4-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives .

Scientific Research Applications

Ethyl 3-amino-4-phenylthiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

  • Ethyl 2-amino-4-phenylthiophene-3-carboxylate
  • Ethyl 3-amino-4-phenylthiophene-2-carboxylate

Comparison: this compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Biological Activity

Ethyl 3-amino-4-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships, and various biological effects, supported by relevant data tables and case studies.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods, often involving the condensation of thiophene derivatives with amines and carboxylic acids. The structural framework includes a thiophene ring substituted with an amino group and a phenyl group, which are critical for its biological activity.

2.1 Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. A study evaluated its effectiveness using the Minimum Inhibitory Concentration (MIC) method against several bacteria:

Pathogen MIC (µg/ml)
Staphylococcus aureus0.313
Escherichia coli0.625
Bacillus subtilis0.625
Pseudomonas aeruginosa0.313
Candida albicans0.313

These results indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .

2.2 Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of thiophene derivatives, including this compound. It acts as an inhibitor of protein kinase C (PKC), which plays a crucial role in inflammatory processes. The compound's ability to modulate vascular permeability suggests its utility in treating conditions characterized by inflammation .

2.3 Antidiabetic Properties

In vitro studies have demonstrated that this compound possesses antidiabetic properties, potentially through the modulation of glucose uptake and insulin sensitivity in cellular models .

Case Study 1: Antimicrobial Efficacy

A comparative study was conducted on various thiophene derivatives, including this compound, revealing its superior efficacy against Bacillus subtilis and Escherichia coli. The study utilized disk diffusion assays and reported significant inhibition zones, further validating its antimicrobial potential .

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on inflammatory responses, this compound was tested in a model of retinal endothelial permeability. The compound effectively reduced permeability induced by inflammatory cytokines, showcasing its therapeutic potential in ocular diseases related to inflammation .

4. Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Amino Group : Essential for enhancing solubility and biological interaction.
  • Phenyl Substitution : Influences the electronic properties and binding affinity to target proteins.

Studies suggest that electron-donating groups at specific positions on the phenyl ring significantly enhance the compound's inhibitory activity against PKC .

Properties

IUPAC Name

ethyl 3-amino-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-13(15)12-11(14)10(8-17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAJUMNFVHZVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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